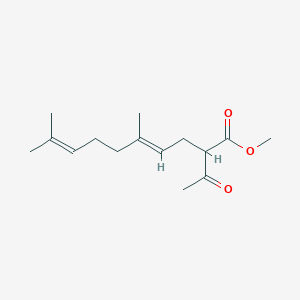
methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate: shares similarities with other esters and ketones.
This compound: is similar to compounds like methyl acetate and acetylacetone.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
methyl (4E)-2-acetyl-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-14(13(4)16)15(17)18-5/h7,9,14H,6,8,10H2,1-5H3/b12-9+ |
InChI Key |
BSTPZJQNOMFGJU-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C(=O)C)C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)C)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















